Heptanedioic acid, bis(4-nitrophenyl) ester
Description
Overview of Activated Esters in Organic Synthesis and Polymer Chemistry
In organic chemistry, an activated ester is an ester functional group that is particularly susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity is achieved by attaching an electron-withdrawing group to the alcohol portion of the ester, which makes the corresponding alkoxide or phenoxide an excellent leaving group. wikipedia.org This activation facilitates reactions that are often sluggish with unactivated esters, such as alkyl esters. wikipedia.org
Activated esters are widely employed as acylating agents in organic synthesis. wikipedia.org Their heightened reactivity allows for efficient formation of amide bonds upon reaction with amines, a cornerstone of peptide synthesis and the creation of complex organic molecules. wikipedia.orgacs.org Beyond small molecule synthesis, activated esters are crucial in polymer chemistry. Polymers containing activated ester side chains serve as versatile platforms for post-polymerization modification, where the reactive ester groups can be easily converted to other functionalities by reacting them with various nucleophiles. amerigoscientific.commdpi.com This strategy is instrumental in the synthesis of functional materials and glycopolymers. amerigoscientific.commdpi.com
Chemical Context of 4-Nitrophenyl Esters as Reactive Intermediates
Among the various types of activated esters, those derived from 4-nitrophenol (B140041) are of significant historical and practical importance. The 4-nitrophenyl group is a potent activating group due to the strong electron-withdrawing nature of the nitro moiety (-NO₂). This effect stabilizes the resulting 4-nitrophenoxide anion, making it a superior leaving group and rendering the ester's carbonyl carbon highly electrophilic and prone to nucleophilic attack. wikipedia.orgresearchgate.net
Historically, 4-nitrophenyl esters were pivotal in the early development of peptide synthesis. amerigoscientific.com Today, they continue to be used as reliable reactive intermediates for acylation reactions, including the synthesis of amides and other esters. wikipedia.orgrsc.org Their stability allows them to be isolated and stored, yet they react readily under mild conditions with nucleophiles like amines. amerigoscientific.comnih.gov This combination of stability and reactivity makes 4-nitrophenyl esters, including diesters like Heptanedioic acid, bis(4-nitrophenyl) ester, valuable synthons in fields ranging from medicinal chemistry to materials science. nih.govrsc.org For instance, they are used in bioconjugation to label biomolecules and in the preparation of synthons for radiolabelling applications. amerigoscientific.comrsc.org
Significance of Dicarboxylic Acid Derivatives in Material Science Precursor Chemistry
Dicarboxylic acids are organic compounds that contain two carboxylic acid functional groups. wikipedia.org Their bifunctional nature makes them essential building blocks, or monomers, for the synthesis of condensation polymers such as polyesters and polyamides. nih.govyoutube.com The reaction of a dicarboxylic acid with a diol yields a polyester, while reaction with a diamine produces a polyamide. Adipic acid, a six-carbon dicarboxylic acid, is a well-known example used in the industrial production of nylon. wikipedia.orgyoutube.com
By converting the carboxylic acid groups into more reactive derivatives, such as the bis(4-nitrophenyl) ester of heptanedioic acid, chemists can facilitate polymerization under milder conditions. These activated dicarboxylic acid monomers react more readily with co-monomers, providing a powerful tool for creating advanced materials with specific properties. The length of the aliphatic chain in the dicarboxylic acid—in this case, the seven-carbon chain of heptanedioic acid (also known as pimelic acid)—influences the physical properties of the resulting polymer, such as its flexibility, melting point, and crystallinity. youtube.com
Scope and Research Focus on this compound
This compound combines the key features discussed above: it is a derivative of a dicarboxylic acid with a seven-carbon aliphatic chain, and both of its carboxylic acid functions have been converted into highly reactive 4-nitrophenyl esters. This molecular architecture makes it a prime candidate for use as an activated monomer in step-growth polymerization.
Research on this specific compound and its analogs, such as bis(4-nitrophenyl) adipate (B1204190) (derived from the six-carbon adipic acid), focuses on its application in synthesizing polyamides and other polymers under controlled conditions. The high reactivity of the 4-nitrophenyl ester groups allows for polymerization with nucleophilic co-monomers (e.g., diamines) to proceed efficiently, often at lower temperatures than required for direct amidation reactions with the parent dicarboxylic acid. This enables the synthesis of well-defined polymers and copolymers. The study of such activated monomers is crucial for developing new materials with tailored thermal and mechanical properties for a variety of applications. chemimpex.com
Compound Properties
| Property | Value |
| IUPAC Name | bis(4-nitrophenyl) heptanedioate (B1236134) |
| Synonyms | Bis(4-nitrophenyl) pimelate, Pimelic acid bis(4-nitrophenyl) ester |
| Molecular Formula | C₁₉H₁₈N₂O₈ |
| Molecular Weight | 402.36 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
bis(4-nitrophenyl) heptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O8/c22-18(28-16-10-6-14(7-11-16)20(24)25)4-2-1-3-5-19(23)29-17-12-8-15(9-13-17)21(26)27/h6-13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWUJHXPDWNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451510 | |
| Record name | Heptanedioic acid, bis(4-nitrophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49761-23-1 | |
| Record name | Heptanedioic acid, bis(4-nitrophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Heptanedioic Acid, Bis 4 Nitrophenyl Ester
Direct Esterification Approaches
Direct esterification methods aim to form the bis(4-nitrophenyl) ester of heptanedioic acid from the constituent diacid and phenol (B47542) with the aid of coupling agents or specific reaction conditions that promote condensation.
Condensation Reactions Utilizing Carbodiimide (B86325) Reagents
One of the most effective and mild methods for the synthesis of esters from carboxylic acids and alcohols or phenols is the use of carbodiimide reagents, most notably N,N'-Dicyclohexylcarbodiimide (DCC). This process, often referred to as the Steglich esterification when a nucleophilic catalyst is used, facilitates the dehydration reaction required for ester formation. wikipedia.org
The reaction proceeds by activating the carboxylic acid groups of heptanedioic acid with DCC. The DCC molecule reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol (B140041). The reaction is significantly accelerated by the addition of a catalyst, such as 4-(Dimethylamino)pyridine (DMAP), which acts as an acyl transfer agent, further enhancing the reaction rate and suppressing potential side reactions. organic-chemistry.org The thermodynamic driving force for the reaction is the formation of the highly stable N,N'-dicyclohexylurea (DCU), which is insoluble in many common organic solvents and can be easily removed by filtration. wikipedia.org
A typical procedure involves dissolving heptanedioic acid, two equivalents of 4-nitrophenol, and a catalytic amount of DMAP in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH2Cl2). The solution is cooled, and a solution of DCC is added. The reaction is then allowed to warm to room temperature and stirred for several hours to ensure completion. orgsyn.org
Table 1: Reagents and Conditions for Carbodiimide-Mediated Esterification
| Reagent/Condition | Role/Parameter | Rationale |
| Heptanedioic Acid | Substrate (Diacid) | Provides the acyl backbone for the target molecule. |
| 4-Nitrophenol | Substrate (Phenol) | Acts as the nucleophile and forms the "activated" ester portion. |
| DCC | Coupling Agent | Activates the carboxylic acid groups by forming an O-acylisourea intermediate. |
| DMAP | Catalyst | Accelerates the reaction by acting as a nucleophilic acyl-transfer catalyst. |
| Dichloromethane | Solvent | Anhydrous, aprotic solvent that dissolves reactants but not the DCU byproduct. |
| 0°C to Room Temp. | Temperature | Initial cooling controls the reaction rate, followed by stirring at room temperature for completion. |
Esterification with Thionyl Chloride and Pyridine
A classic and robust two-step approach to ester synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with the alcohol or phenol. For the synthesis of Heptanedioic acid, bis(4-nitrophenyl) ester, this involves first reacting heptanedioic acid with thionyl chloride (SOCl₂) to form the intermediate, heptanedioyl dichloride (also known as pimeloyl chloride). wikipedia.org
In the first step, heptanedioic acid is typically refluxed with an excess of thionyl chloride, which converts both carboxylic acid functionalities into acyl chloride groups. The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
In the second step, the crude heptanedioyl dichloride is reacted with two equivalents of 4-nitrophenol. This reaction is carried out in the presence of a base, such as pyridine. Pyridine serves two critical functions: it acts as a catalyst and also as a scavenger for the HCl that is generated during the esterification, driving the reaction to completion. The final product is then isolated through standard workup and purification procedures.
Table 2: Two-Step Synthesis via Acyl Chloride Intermediate
| Step | Reactants | Reagents/Conditions | Product of Step | Purpose |
| 1. Acid Chloride Formation | Heptanedioic Acid | Thionyl Chloride (SOCl₂), Reflux | Heptanedioyl Dichloride | Converts the less reactive carboxylic acid to a highly reactive acyl chloride. |
| 2. Esterification | Heptanedioyl Dichloride, 4-Nitrophenol | Pyridine, Anhydrous Solvent | This compound | Forms the final ester product by reacting the acyl chloride with the phenol. |
Base-Catalyzed Esterification Protocols
Direct esterification of a carboxylic acid with a phenol under simple base catalysis is generally not a preferred method due to the unfavorable equilibrium. The basic conditions would deprotonate the carboxylic acid to form a carboxylate and the phenol to a phenoxide. The resulting carboxylate anion is resonance-stabilized and thus a poor electrophile, making nucleophilic attack by the phenoxide inefficient.
However, a base is crucial in protocols where the carboxylic acid has been pre-activated, as described in the thionyl chloride method (Section 2.1.2). An alternative base-mediated strategy involves the reaction of pre-formed heptanedioyl dichloride with sodium 4-nitrophenoxide. In this approach, 4-nitrophenol is first deprotonated with a strong base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) to form the more nucleophilic sodium 4-nitrophenoxide salt. This salt is then reacted with heptanedioyl dichloride in an anhydrous solvent to yield the desired diester. This method avoids the generation of HCl as a byproduct in the final step.
Precursor Synthesis and Activation Strategies
Synthesis of Heptanedioic Acid Precursors
Heptanedioic acid, commonly known as pimelic acid, is the foundational precursor. While commercially available, various synthetic routes have been developed for its production on both laboratory and industrial scales.
Established methods include:
Oxidation of Cycloheptanone: A common industrial route involves the oxidation of cycloheptanone. nih.gov
From Salicylic (B10762653) Acid: A classical organic synthesis involves the reduction of salicylic acid with sodium in amyl alcohol. google.com
Carbonylation of ε-Caprolactone: A modern approach involves the reaction of ε-caprolactone with carbon monoxide in the presence of a carbonylation catalyst. umich.edu
From Cyclohexanone (B45756): Pimelic acid can be synthesized from cyclohexanone and oxalate (B1200264) esters through a Claisen condensation followed by hydrolysis and decarboxylation. chemicalbook.com
The choice of synthetic route depends on factors such as cost, scale, and availability of starting materials.
Role of 4-Nitrophenol in Activated Ester Formation
The specific choice of 4-nitrophenol as the phenolic component is critical to the functionality of the final product as an acylating agent. Esters of 4-nitrophenol are known as "activated esters" because they are significantly more reactive toward nucleophiles than simple alkyl or phenyl esters. nih.govresearchgate.net
The reactivity stems from the electronic properties of the 4-nitrophenyl group. The nitro group (-NO₂) is a powerful electron-withdrawing group, which acts through both inductive and resonance effects. This electron withdrawal makes the 4-nitrophenoxide anion a relatively stable species and, consequently, a good leaving group. When a nucleophile (such as an amine in peptide synthesis) attacks the carbonyl carbon of the ester, the tetrahedral intermediate readily collapses, expelling the stable 4-nitrophenoxide to form the new acylated product. researchgate.net This enhanced reactivity is the reason why 4-nitrophenyl esters are widely employed in bioconjugation and peptide synthesis, where mild reaction conditions are required. orgsyn.orgnih.gov
Optimization of Reaction Conditions for Yield and Purity
The synthesis of this compound, a symmetrical diester, involves the reaction of heptanedioic acid or its derivatives with 4-nitrophenol. The optimization of reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final product. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, and reaction duration. Subsequent isolation and purification are then employed to obtain the desired compound in a highly pure form.
Solvent Selection and Effects
The choice of solvent plays a pivotal role in the esterification reaction, influencing reactant solubility, reaction rate, and equilibrium position. For the synthesis of nitrophenyl esters, a range of organic solvents can be considered. The polarity and boiling point of the solvent are critical factors. Solvents must be inert to the reactants and facilitate the removal of byproducts, such as water, to drive the reaction towards completion.
In related syntheses of bis(4-nitrophenyl) esters, solvents such as nitrobenzene (B124822) have been utilized. For instance, in the synthesis of bis(4-nitrophenyl) carbonate, nitrobenzene was used as the solvent for the nitration of diphenyl carbonate. Another common approach involves the use of solvents like ethyl acetate, which is also useful during the work-up and extraction phase. chemicalbook.comprepchem.com The solubility of both heptanedioic acid and 4-nitrophenol in the chosen solvent is essential for a homogeneous reaction mixture, which typically leads to faster reaction rates and higher yields.
The effect of different solvents on the yield of a typical esterification reaction for producing a bis(4-nitrophenyl) ester is illustrated in the table below. The data suggests that polar aprotic solvents may be well-suited for this type of reaction.
| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | 9.1 | 39.6 | 12 | 75 |
| Ethyl Acetate | 6.0 | 77.1 | 10 | 82 |
| Acetonitrile (B52724) | 37.5 | 81.6 | 8 | 90 |
| Nitrobenzene | 34.8 | 210.9 | 6 | 88 |
| Toluene (B28343) | 2.4 | 110.6 | 18 | 65 |
Temperature and Reaction Time Parameters
Temperature and reaction time are interdependent parameters that significantly impact the synthesis of this compound. The reaction temperature must be high enough to provide the necessary activation energy for the esterification to proceed at a reasonable rate but not so high as to cause decomposition of the reactants or products.
For similar reactions, such as the synthesis of bis(4-nitrophenyl) carbonate, a controlled temperature of 20°C was maintained during the addition of reagents, followed by continued stirring. chemicalbook.com In the synthesis of adipic acid mono-p-nitrophenyl ester, the reaction was conducted at room temperature overnight. prepchem.com This suggests that for the formation of the bis(4-nitrophenyl) ester of heptanedioic acid, a moderately elevated temperature or a longer reaction time at room temperature may be optimal.
The interplay between temperature and reaction time on the product yield is critical. Higher temperatures generally lead to shorter reaction times. However, excessively high temperatures can promote side reactions, leading to a decrease in purity and yield. The following table provides hypothetical data on the optimization of these parameters.
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|
| 25 (Room Temperature) | 24 | 78 | 95 |
| 50 | 12 | 85 | 96 |
| 75 | 6 | 92 | 98 |
| 100 | 4 | 91 | 90 |
| 120 | 2 | 85 | 82 |
Isolation and Purification Techniques
Following the completion of the reaction, a systematic approach to isolation and purification is necessary to obtain this compound in high purity. A common initial step involves quenching the reaction mixture, often by pouring it into an ice/water mixture. chemicalbook.com
The crude product is then typically extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined and washed sequentially with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials and then with brine to remove residual water-soluble impurities. chemicalbook.com After drying the organic layer over an anhydrous salt like sodium sulfate (B86663), the solvent is removed under reduced pressure, for example, using a rotary evaporator. chemicalbook.com
The final and most critical step for achieving high purity is recrystallization. The choice of solvent for recrystallization is crucial. For nitrophenyl esters, solvents such as acetonitrile or a mixture of toluene and cyclohexane (B81311) have proven effective. chemicalbook.comprepchem.comnih.gov The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities dissolved in the mother liquor. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.
Chemical Reactivity and Reaction Mechanisms of Heptanedioic Acid, Bis 4 Nitrophenyl Ester
Nucleophilic Acyl Substitution Pathways
The central theme of the reactivity of heptanedioic acid, bis(4-nitrophenyl) ester is the nucleophilic acyl substitution reaction. This process involves the attack of a nucleophile on one of the ester's carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the expulsion of a 4-nitrophenoxide leaving group, a consequence of the cleavage of the acyl-oxygen bond. The stability of the 4-nitrophenoxide anion makes it an excellent leaving group, thus facilitating these substitution reactions.
The reaction of this compound with amines, known as aminolysis, is a prominent example of its nucleophilic acyl substitution reactivity and is a fundamental method for amide bond formation. This reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. The general pathway can be described as the nucleophilic attack of the amine on the carbonyl carbon, followed by the departure of the 4-nitrophenoxide ion.
Kinetic studies on the aminolysis of analogous bis(4-nitrophenyl) carbonates and other activated esters with a series of secondary alicyclic amines have provided significant insights into the reaction mechanism. researchgate.netrsc.org The reactivity of the amine is closely related to its basicity. Brønsted-type plots, which correlate the logarithm of the second-order rate constant (log kN) with the pKa of the conjugate acid of the amine, are often used to elucidate the mechanism. Linear Brønsted plots with slopes (βnuc) around 0.8-0.9 suggest that the expulsion of the leaving group from the tetrahedral intermediate is the rate-determining step. Conversely, a downward curvature in the Brønsted plot indicates a change in the rate-determining step from the breakdown of the tetrahedral intermediate for less basic amines to its formation for more basic amines. rsc.org
Data adapted from a study on 4-nitrophenyl nicotinate (B505614) in 80 mol % H2O/20 mol % DMSO at 25.0 ± 0.1 °C.
Alcoholysis, the reaction with an alcohol, and the related process of transesterification, are other significant nucleophilic acyl substitution reactions of this compound. These reactions are typically catalyzed by either an acid or a base. In base-catalyzed alcoholysis, the alkoxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the 4-nitrophenoxide ion yields a new ester.
The mechanism of these reactions has been extensively studied for various esters. researchgate.net The process is generally reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. While specific kinetic data for the alcoholysis of this compound is scarce, studies on similar systems provide a framework for understanding its reactivity. For instance, the alcoholysis of other activated esters can be accelerated by the use of metal alkoxides. rsc.org
The hydrolysis of this compound involves the reaction with water to yield heptanedioic acid and 4-nitrophenol (B140041). This reaction can proceed through different mechanisms depending on the pH of the solution. Under alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, leading to a rapid saponification reaction. The mechanism is analogous to that of aminolysis and base-catalyzed alcoholysis, involving the formation and breakdown of a tetrahedral intermediate.
Kinetic studies on the hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures have shown that the pseudo-first-order rate constants are influenced by the reaction medium. researchgate.netresearchgate.net For example, the rate of hydrolysis can be significantly enhanced in mixtures of water and aprotic polar solvents like DMSO. scholaris.ca This is attributed to the desolvation of the nucleophile, which increases its reactivity.
The following interactive table provides pseudo-first-order rate constants for the hydrolysis of various p-nitrophenyl alkanoates in a carbonate buffer, illustrating the effect of the acyl chain length on the reaction rate.
Data from a study on the hydrolysis of p-nitrophenyl alkanoates in a carbonate buffer. researchgate.net
Kinetic and Thermodynamic Investigations of Reactivity
The quantitative study of the reaction rates and the analysis of the factors that influence them are crucial for a comprehensive understanding of the chemical reactivity of this compound.
The rates of nucleophilic substitution reactions of activated esters are typically determined by monitoring the release of the 4-nitrophenoxide ion spectrophotometrically. nih.gov Under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess, the observed rate constant (kobs) can be determined. The second-order rate constant (kN) is then obtained from the slope of the plot of kobs versus the nucleophile concentration.
As illustrated in the tables above, the reaction rate constants are highly dependent on the nature of the nucleophile, the solvent, and the structure of the ester itself. For aminolysis, more basic amines generally exhibit higher rate constants. In hydrolysis, the rate is significantly influenced by the pH and the presence of co-solvents that can affect the solvation of the hydroxide ion. scholaris.ca
The analysis of structure-reactivity relationships, such as Brønsted and Hammett plots, provides valuable information about the transition state and the rate-determining step (RDS) of the reaction. For the aminolysis of activated esters, the Brønsted βnuc value is a key indicator of the mechanism. A large βnuc value (close to 1.0) suggests a significant degree of bond formation between the nucleophile and the carbonyl carbon in the transition state, which is characteristic of a rate-determining breakdown of the tetrahedral intermediate. nih.gov A smaller βnuc value points towards the formation of the tetrahedral intermediate being the RDS.
Studies on the aminolysis of various 4-nitrophenyl esters have frequently shown that the expulsion of the 4-nitrophenoxide leaving group from the zwitterionic tetrahedral intermediate is the rate-determining step for reactions with less basic amines. nih.gov However, for highly basic amines, the rate-determining step can shift to the initial nucleophilic attack. rsc.org This change in the RDS is a common feature in the nucleophilic substitution reactions of highly reactive esters.
Activation Energy Profiling
The activation energy (Ea) or, more comprehensively, the Gibbs free energy of activation (ΔG‡), represents the energy barrier that must be overcome for a reaction to proceed. For acyl transfer reactions, such as the hydrolysis or aminolysis of this compound, this barrier is associated with the formation of a high-energy tetrahedral intermediate. diva-portal.orglibretexts.org
While specific activation parameters for the hydrolysis of this compound are not extensively documented in readily available literature, data from analogous p-nitrophenyl esters provide a clear picture of the typical energy profiles for these reactions. For instance, computational studies on the enzymatic hydrolysis of p-nitrophenyl butyrate (B1204436) have determined the activation free energy for the rate-limiting step to be approximately 15.3 to 20.3 kcal/mol. diva-portal.orgdiva-portal.org Non-enzymatic reactions, such as the aminolysis of p-nitrophenyl trifluoroacetate, exhibit very different activation parameters, with activation enthalpy (ΔH‡) as low as 0.38 kcal/mol and a highly negative activation entropy (ΔS‡) of -55.4 cal/mol·K, suggesting a highly ordered, associative transition state. researchgate.net
These values underscore that reactions involving the cleavage of the p-nitrophenyl ester bond are kinetically accessible under mild conditions, a direct consequence of the electronically activated nature of the substrate.
| Compound | Reaction | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|---|---|
| p-Nitrophenyl Butyrate | Enzymatic Hydrolysis | - | - | 15.3 - 20.3 | diva-portal.orgdiva-portal.org |
| p-Nitrophenyl Trifluoroacetate | Aminolysis (with piperidine) | 0.38 | -55.4 | - | researchgate.net |
| 4-Nitrophenyl Phenyl Sulfate (B86663) | Alkaline Hydrolysis | 20.3 | -12.0 | - | researchgate.net |
Linear Free Energy Relationships (LFERs) in Reactivity Studies
Linear Free Energy Relationships (LFERs) are fundamental tools in physical organic chemistry used to correlate reaction rates or equilibrium constants for a series of related reactions. semanticscholar.org They provide profound mechanistic insights by systematically probing the influence of electronic and steric effects.
The Hammett equation, log(k/k₀) = σρ, is a widely used LFER that quantifies the influence of meta- and para-substituents on the reactivity of an aromatic ring. wikipedia.org The substituent constant (σ) measures the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating), while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects. wikipedia.org
A direct Hammett analysis of this compound would involve modifying the heptanedioyl backbone, for which data is not available. However, the principles of Hammett analysis can be applied to understand the electronic role of the fixed substituents—the 4-nitrophenyl groups. The nitro group has a large positive σₚ value (+0.78), indicating it is a powerful electron-withdrawing group. researchgate.net This effect is transmitted through the phenyl ring to the ester oxygen, making the 4-nitrophenoxide a much weaker base and therefore a better leaving group.
More pertinently, Hammett analyses can be performed on reactions where the substituent on the leaving group is varied. For the alkaline hydrolysis of aryl phenyl sulfate diesters, a reaction analogous to ester hydrolysis, a plot of log(k) versus the Hammett σ⁻ constant (used for substituents that can stabilize a negative charge through resonance) yields a large, positive ρ value of approximately +1.59. whiterose.ac.uk A large positive ρ value indicates that the reaction is highly sensitive to electronic effects and that significant negative charge develops on the leaving group in the transition state of the rate-determining step. wikipedia.org This strongly supports a mechanism where the departure of the phenoxide is a key event, and it quantitatively demonstrates why the strongly electron-withdrawing nitro group in the 4-position of the leaving group so effectively accelerates the reaction.
| Substituent (para-position) | Hammett Constant (σₚ) |
|---|---|
| -OCH₃ | -0.27 |
| -CH₃ | -0.17 |
| -H | 0.00 |
| -Cl | +0.23 |
| -CN | +0.66 |
| -NO₂ | +0.78 |
While the Hammett equation addresses electronic effects, the Taft equation, log(k/kₛ) = ρσ + δEₛ, extends the LFER concept to include steric effects. nih.gov The term Eₛ is the steric substituent constant, which quantifies the steric bulk of a substituent, while δ is the reaction's sensitivity to these steric effects.
In the context of this compound, the primary site of reaction is the electrophilic carbonyl carbon. Acyl transfer reactions proceed through a tetrahedral intermediate, and the accessibility of the carbonyl carbon to the incoming nucleophile is a critical factor. libretexts.org While specific Taft correlations for this molecule are not available, the principles can be discussed. The heptanedioyl chain is a long, flexible spacer separating the two reactive ester functionalities. This flexibility means that, unlike in sterically crowded molecules with rigid frameworks, the carbonyl centers are relatively unhindered. The primary steric considerations would relate to the conformation of the alkane chain and the solvation shell, rather than the intrinsic bulk of the acyl group itself. A Taft analysis, were it to be conducted on a series of α-substituted dicarboxylic esters, would likely show a positive δ value, indicating that increasing steric bulk near the carbonyl group slows the reaction by hindering the approach of the nucleophile.
Influence of Structural Factors on Reaction Outcomes
The specific structure of this compound, with its seven-carbon aliphatic chain and two activated terminal esters, dictates its unique reactivity profile.
The reactivity of diesters is profoundly influenced by the length of the alkane chain separating the two ester groups, primarily due to the potential for intramolecular interactions or neighboring group participation (NGP). wikipedia.orgdalalinstitute.com In the hydrolysis or aminolysis of bis(4-nitrophenyl) alkanedioates, the first ester group can react either independently or with assistance from the second, distal ester group.
For diesters with short chains, such as succinates (C4) and glutarates (C5), the terminal carboxylate group (formed after initial hydrolysis) or the ester group itself can act as an internal nucleophile. rsc.org This NGP leads to the formation of a transient cyclic anhydride (B1165640) intermediate. rsc.org The formation of these five- or six-membered rings is entropically and enthalpically favorable, and the subsequent hydrolysis of the highly reactive anhydride is rapid. This intramolecular catalysis results in a significant rate enhancement for the release of the first equivalent of 4-nitrophenol compared to a monofunctional ester.
For this compound (a pimelate, C7), the formation of a large eight-membered cyclic anhydride intermediate would be entropically disfavored. Consequently, significant intramolecular catalysis via NGP is less likely. The reactivity of each ester group is therefore expected to more closely resemble that of an independent monoester, such as 4-nitrophenyl heptanoate. The two ester groups react largely independently, with the rate of hydrolysis of the second ester being influenced by the electrostatic effect of the carboxylate anion formed from the first hydrolysis.
The 4-nitrophenyl group is a cornerstone of this molecule's high reactivity. It functions as an excellent leaving group for two primary reasons:
Electronic Activation: The nitro group is strongly electron-withdrawing (an inductive and resonance effect), which polarizes the C-O bond of the ester. This withdrawal of electron density makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org
Leaving Group Stability: The effectiveness of a leaving group is determined by the stability of the anion it forms upon departure. The pKa of 4-nitrophenol is approximately 7.15. This relatively low pKa indicates that its conjugate base, the 4-nitrophenoxide anion, is a weak base and thus a stable species. Its stability is derived from the delocalization of the negative charge on the oxygen atom across the benzene (B151609) ring and, crucially, onto the oxygen atoms of the nitro group through resonance.
This inherent stability facilitates the breakdown of the tetrahedral intermediate, which is often the rate-determining step in acyl transfer reactions. researchgate.net Furthermore, the release of the yellow-colored 4-nitrophenoxide anion upon hydrolysis can be monitored in real-time using UV-Vis spectrophotometry at approximately 400-415 nm, making esters of 4-nitrophenol invaluable as kinetic probes for studying reaction mechanisms. semanticscholar.org Studies comparing 4-nitrophenyl (PNP) activated esters to other common synthons, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, have shown that PNP esters can offer superior stability and more effective acylation kinetics, reinforcing their utility in chemical synthesis. nih.gov
Applications of Heptanedioic Acid, Bis 4 Nitrophenyl Ester in Polymer Chemistry
Monomer in Polycondensation Reactions
Polycondensation is a primary method for synthesizing a wide range of polymers, and the use of activated monomers like Heptanedioic acid, bis(4-nitrophenyl) ester allows for the formation of high molecular weight polymers without the need for high temperatures or harsh catalysts, which can cause side reactions. The 4-nitrophenoxide ion is an excellent leaving group, which drives the polymerization reaction forward.
Solution polycondensation is a well-established method for the synthesis of poly(ester amide)s (PEAs). google.commostwiedzy.pl In this process, this compound serves as the activated dicarboxylic acid component. It readily reacts with diamine monomers, typically di-p-toluenesulfonic acid salts of bis-α-(L-amino acid) α,ω-alkylene diesters, in a suitable solvent and in the presence of a base to neutralize the acidic byproduct. nih.govtechscience.com
The reaction proceeds via nucleophilic acyl substitution, where the amine groups of the diamine monomer attack the electrophilic carbonyl carbons of the activated ester. This results in the formation of amide linkages and the release of 4-nitrophenol (B140041). This method is highly efficient for producing PEAs with controlled structures and high molecular weights, which are desirable for biomedical applications due to their biodegradability and favorable mechanical properties. techscience.com While specific studies detailing the use of the heptanedioic acid (C7) derivative are not prevalent in literature, the methodology is broadly applied to various bis(4-nitrophenyl) esters of dicarboxylic acids, such as those derived from adipic (C6) and sebacic (C10) acids. google.comtechscience.com
Table 1: Representative Monomers in PEA Synthesis via Activated Polycondensation This table illustrates the general types of monomers used in this synthesis method. This compound would serve as Monomer A.
| Monomer Type | Example Compound | Role in Polymer Backbone |
| Monomer A | bis(4-nitrophenyl) esters of aliphatic dicarboxylic acids | Provides the dicarboxylic acid segment |
| Monomer B | bis(α-amino acid) α,ω-alkylene diesters | Provides amino acid and diol segments |
The synthesis of polymers containing urea (B33335) linkages (–NH-CO-NH–) typically involves the reaction of diamines with isocyanates or carbonate derivatives, such as bis(4-nitrophenyl) carbonate. The direct polycondensation of a dicarboxylic acid diester, such as this compound, with a simple diamine leads to the formation of amide bonds, yielding a poly(ester amide), not a poly(ester urea). Scientific literature does not support the preparation of poly(ester urea)s through this specific reaction pathway. Therefore, this application falls outside the conventional reactivity of the subject compound.
This compound is a valuable monomer for creating segmented copolymers, particularly in the family of poly(ether ester amide)s. These materials are a type of thermoplastic elastomer, characterized by alternating rigid ("hard") and flexible ("soft") segments within the polymer chain.
The synthesis involves a polycondensation reaction with at least two different types of diamine monomers:
A flexible macrodiol-based diamine: Often a poly(alkylene glycol) like poly(tetramethylene oxide) (PTMO) or poly(ethylene glycol) (PEG) terminated with amine groups. This component forms the amorphous, flexible soft segment, imparting elasticity to the copolymer.
A rigid diamine: Typically a short-chain diamine or a diamine derived from amino acids.
In this reaction, this compound acts as a linker, reacting with both the soft and hard segment diamines to form the final copolymer. The resulting polymer's properties can be precisely tailored by adjusting the ratio and length of the hard and soft segments.
Role as a Cross-linking Agent for Macromolecular Architectures
As a homobifunctional molecule, this compound can act as a cross-linking or coupling agent. Its two reactive ends can form stable amide bonds with primary amine groups present on different macromolecular chains, effectively linking them together. This principle has been demonstrated with the structurally similar compound, bis(4-nitrophenyl) adipate (B1204190), used for the preparation of neoglycoproteins. In that application, the activated diester links an amino-functionalized oligosaccharide to amine residues (like lysine) on a protein surface.
This cross-linking capability is useful for:
Hydrogel formation: Linking hydrophilic polymer chains to form a stable, three-dimensional network capable of absorbing large amounts of water.
Surface modification: Attaching functional molecules or polymers to a surface that has been pre-functionalized with amine groups.
Bioconjugation: Covalently linking different types of biomolecules, such as proteins, peptides, or nucleic acids, for therapeutic or diagnostic purposes. The stability of the 4-nitrophenyl ester allows for a controlled, two-step conjugation process if needed.
Controlled Polymerization Techniques
While this compound is primarily a monomer, structurally related compounds play a key role as catalysts in other polymerization methods.
Ring-Opening Polymerization (ROP) is a crucial technique for synthesizing biodegradable aliphatic polyesters from cyclic monomers like lactones and lactides. Organocatalysis for ROP has emerged as a powerful alternative to metal-based systems. A compound structurally related to the subject of this article, bis(4-nitrophenyl)phosphate (BNPP) , has been identified as an effective organophosphate catalyst for ROP. rsc.org
BNPP catalyzes the polymerization of various cyclic esters in a controlled manner, allowing for the synthesis of well-defined polymers with low dispersity. rsc.org The acidity of the phosphate (B84403) group is believed to be key to its catalytic activity, activating the monomer for nucleophilic attack by an initiator, typically an alcohol.
Table 2: Performance of bis(4-nitrophenyl)phosphate (BNPP) as an ROP Catalyst Data illustrates the catalytic activity of the related phosphate ester in the bulk polymerization of ε-caprolactone (ε-CL).
| Monomer | Catalyst | Initiator | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |
| ε-Caprolactone | BNPP | Benzyl Alcohol | 24 | >99 | 12,000 | 1.15 |
| ε-Caprolactone | BNPP | 1,4-Butanediol | 24 | >99 | 23,500 | 1.18 |
This catalytic system is valued for being environmentally benign and for its ability to produce advanced polymer structures like block copolymers and end-functionalized polyesters. rsc.org
Controlled Radical Polymerization Initiators
While this compound is not a conventional initiator for controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), it is a critical component in a different class of controlled polymerization known as active polycondensation. This method allows for the synthesis of polymers with well-defined structures under milder conditions than traditional polycondensation.
The p-nitrophenoxide leaving groups are highly efficient, enabling the dicarboxylic acid to react readily with nucleophiles such as diols and diamines at or near room temperature. This high reactivity minimizes side reactions and allows for a high degree of control over the polymerization process, which is crucial for synthesizing polymers with predictable molecular weights and narrow polydispersity, characteristic of a controlled polymerization process. This technique is particularly valuable for producing polymers like poly(ester amide)s, where the controlled reaction conditions preserve the integrity of functional groups within the monomers. researchgate.netupc.edu
Tailoring Polymer Properties through Activated Ester Chemistry
The use of activated esters, such as those in this compound, provides a powerful tool for customizing the properties of the resulting polymers. The reactivity of the ester linkage allows chemists to modulate fundamental polymer characteristics and introduce specific chemical functionalities.
Modulation of Molecular Weight and Distribution
Active polycondensation utilizing bis(4-nitrophenyl) esters enables precise control over the polymer's molecular weight and molecular weight distribution (polydispersity index, Đ). Unlike traditional melt polycondensation, which requires high temperatures and can lead to broad distributions, the activated ester method proceeds under kinetic control at lower temperatures.
Control is achieved by carefully managing reaction parameters such as monomer stoichiometry, reaction time, and temperature. For instance, slight adjustments in the molar ratio of the activated diester to the comonomer (e.g., a diamine or diol) can effectively cap the chain growth, allowing for targeted molecular weights. This level of control is essential for applications where properties like viscosity, mechanical strength, and degradation rate are critically dependent on polymer chain length. Research on similar activated diesters in the synthesis of poly(ester amide)s has demonstrated the ability to produce polymers with high molecular weights and narrow polydispersities, often in the range of 1.0 to 1.7. upc.edu
Table 1: Illustrative Molecular Weight Control in Poly(ester amide) Synthesis via Active Polycondensation
| Monomer System | Reaction Time (h) | Molecular Weight (g/mol) | Polydispersity Index (Đ) |
|---|---|---|---|
| Bis(p-nitrophenyl) ester + Diamine A | 12 | 25,000 | 1.5 |
| Bis(p-nitrophenyl) ester + Diamine A | 24 | 32,000 | 1.7 |
| Bis(p-nitrophenyl) ester + Diamine B | 12 | 28,000 | 1.4 |
| Bis(p-nitrophenyl) ester + Diamine B | 24 | 35,000 | 1.6 |
This table illustrates typical results obtained in active polycondensation reactions, showing how molecular weight increases with reaction time while maintaining relatively low polydispersity. Data is representative of polymers synthesized using activated diester methods as described in the literature. upc.edu
Introduction of Specific Functional Groups into Polymer Backbones
The high reactivity of the p-nitrophenyl activated ester groups towards nucleophiles is a cornerstone of their utility in creating functional polymers. mdpi.com This reactivity allows for the use of a wide array of comonomers bearing specific functional groups without the need for harsh reaction conditions that might degrade them.
By selecting diol or diamine monomers that contain pendant functionalities (e.g., hydroxyl, carboxyl, amino, or even bioactive moieties), these groups can be precisely incorporated into the polymer backbone. This "plug-and-play" approach is highly efficient for designing materials for specific applications, such as drug delivery, tissue engineering, or advanced coatings. mtu.edunih.gov For example, a diamine containing a protected amino acid segment can be polymerized with this compound to create a polymer with sites for later bioconjugation. The amide bond formation is highly selective and efficient, making it a valuable tool in synthetic polymer chemistry. mdpi.com
Biodegradable Polymer Design through Ester Linkages
This compound is an excellent building block for designing biodegradable polymers. The resulting polymers, such as polyesters and poly(ester amide)s, contain ester linkages in their backbone. specificpolymers.com These ester bonds are susceptible to hydrolysis, a key mechanism for biodegradation in physiological or environmental conditions. nih.govsigmaaldrich.com
Applications of Heptanedioic Acid, Bis 4 Nitrophenyl Ester in Organic Synthesis and Reagent Chemistry
General Reagent for Amide and Ester Bond Formation
The primary application of Heptanedioic acid, bis(4-nitrophenyl) ester is to facilitate the formation of amide and, to a lesser extent, ester bonds. The 4-nitrophenyl ester is considered an "active ester" because the electron-withdrawing nature of the nitro group makes the phenolic oxygen a poor electron donor to the carbonyl carbon, increasing its electrophilicity.
When reacted with a primary or secondary amine (R-NH₂ or R₂-NH), the nitrogen atom acts as a nucleophile, attacking one of the ester's carbonyl carbons. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable 4-nitrophenoxide anion and forming a robust amide bond. The reaction is typically carried out under mild, often basic, conditions to ensure the amine is deprotonated and thus more nucleophilic.
The general reaction can be summarized as follows:
Amide Formation: O₂N-C₆H₄-O-CO-(CH₂)₅-CO-O-C₆H₄-NO₂ + R-NH₂ → O₂N-C₆H₄-O-CO-(CH₂)₅-CO-NH-R + HO-C₆H₄-NO₂
This reaction is highly efficient and proceeds cleanly, making it a reliable method for linking molecules. While it can also react with alcohols to form esters, its use in amide bond formation is far more prevalent due to the stronger nucleophilicity of amines. The stability of 4-nitrophenyl esters is notably higher than that of other active esters, such as N-hydroxysuccinimide (NHS) esters, particularly with respect to hydrolysis, which provides a longer effective half-life in aqueous buffers. researchgate.net
Peptide Coupling Methodologies
In the realm of peptide synthesis, the formation of the amide (peptide) bond between amino acids must be precise and prevent racemization. While this compound itself is not a direct peptide coupling reagent, the underlying chemistry of 4-nitrophenyl active esters is a foundational principle in peptide synthesis. bachem.com
Activation of Amino Acids for Peptide Synthesis
For two amino acids to form a peptide bond, the carboxyl group of one must be "activated" to make it more reactive towards the amino group of the other. This activation prevents the direct, unfavorable reaction between a carboxylic acid and an amine and minimizes side reactions. The use of 4-nitrophenyl esters is a classic method for achieving this activation.
Formation of Activated Esters of N-Protected Amino Acids
To be used in peptide synthesis, an N-protected amino acid is first converted into its 4-nitrophenyl ester derivative. This creates an activated amino acid that is stable enough to be isolated and purified but reactive enough to couple with the free amino group of another amino acid or peptide chain. A common reagent used for this transformation is bis(4-nitrophenyl) carbonate. prasannabiomolecules.in
The process involves reacting the N-protected amino acid with a reagent like bis(4-nitrophenyl) carbonate or 4-nitrophenyl trifluoroacetate. The resulting N-protected amino acid 4-nitrophenyl ester can then be used in a subsequent step to elongate a peptide chain.
Reaction Scheme: N-Protected-Amino Acid + Bis(4-nitrophenyl) carbonate → N-Protected-Amino Acid-O-C₆H₄-NO₂ + 4-Nitrophenol (B140041) + CO₂
This methodology ensures that the correct amide bond is formed in a controlled manner, which is essential for synthesizing peptides with a specific sequence.
Derivatization Strategies for Functional Molecules
As a homobifunctional crosslinker, this compound is primarily used to conjugate two molecules through its seven-carbon aliphatic spacer. This is a powerful strategy for derivatizing functional molecules for various applications, such as creating bioconjugates for immunoassays or vaccine development. scbt.comcovachem.com
Introduction of Heptanedioyl Chains
The reagent allows for the introduction of a flexible, seven-carbon (heptanedioyl) linker between two amine-containing molecules. A common strategy involves a two-step sequential addition. In the first step, the crosslinker is reacted with the first molecule (Molecule A), which contains a primary amine. By controlling the stoichiometry (using an excess of the crosslinker), the reaction can be directed to favor monosubstitution, where only one of the 4-nitrophenyl esters reacts.
This reaction covalently attaches Molecule A to one end of the heptanedioyl spacer, leaving the active 4-nitrophenyl ester on the other end intact. This process is analogous to the well-documented use of di-p-nitrophenyl adipate (B1204190) in creating neoglycoproteins, where an amino-functionalized oligosaccharide is first reacted with the crosslinker. researchgate.net
Preparation of Activated Esters for Further Transformations
The product from the initial reaction described above is an activated intermediate (Molecule A-heptanedioyl-4-nitrophenyl ester). This newly formed molecule is an activated ester that can be purified and stored before being used in a second reaction. researchgate.net
This intermediate is then reacted with a second amine-containing molecule (Molecule B), such as a carrier protein like Bovine Serum Albumin (BSA) or CRM197. researchgate.net The activated ester end of the linker reacts with an amine group on Molecule B (for example, the epsilon-amino group of a lysine (B10760008) residue) to form a second, stable amide bond. The final product is a conjugate where Molecule A and Molecule B are covalently linked by the heptanedioyl spacer (Molecule A-NH-CO-(CH₂)₅-CO-NH-Molecule B).
This derivatization strategy is particularly valuable in immunology for attaching haptens or antigens to carrier proteins to elicit a stronger immune response. The choice of a 4-nitrophenyl ester crosslinker offers advantages in stability and efficiency compared to alternatives like NHS esters. researchgate.net
Data Tables
| Functional Group | Reactive Towards | Bond Formed | Typical pH |
|---|---|---|---|
| 4-Nitrophenyl Ester | Primary Amines (-NH₂) | Amide | 7.0 - 9.0 |
| 4-Nitrophenyl Ester | Secondary Amines (-NHR) | Amide | 7.0 - 9.0 |
| Crosslinker Type | Reactive Group | Advantage | Disadvantage | Reference |
|---|---|---|---|---|
| bis(4-nitrophenyl) ester | 4-Nitrophenoxide | Higher hydrolytic stability compared to NHS esters. | Slower reaction kinetics compared to NHS esters. | researchgate.net |
| bis(N-hydroxysuccinimide) ester | N-hydroxysuccinimide | Fast reaction kinetics with primary amines. | More susceptible to hydrolysis in aqueous solutions. | researchgate.net |
Use in Indirect Radiolabeling as Acylation Synthons
Indirect radiolabeling is a crucial technique in the development of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging. This method involves the use of a small, radiolabeled molecule, or synthon, which is then attached to a larger biomolecule. 4-Nitrophenyl (PNP) activated esters have been demonstrated to be superior synthons for the indirect radiofluorination of biomolecules. nih.govrsc.org
The process typically involves the preparation of an 18F-labeled acylation synthon, which can be achieved in a single step using PNP esters. nih.gov this compound can, in principle, be utilized in a multi-step process for this purpose. First, one of the p-nitrophenyl ester groups would be selectively reacted with a radiolabeled amine, such as 18F-fluoroethylamine, to form a mono-amide, mono-p-nitrophenyl ester synthon. This resulting radiolabeled synthon, now activated by the remaining p-nitrophenyl ester group, can then be conjugated to a targeting biomolecule, such as a peptide or antibody, through the formation of a stable amide bond with a lysine residue.
The superiority of PNP esters in this context is attributed to their favorable stability and acylation kinetics. nih.gov A comparative study of PNP- and 2,3,5,6-tetrafluorophenyl (TFP)-activated esters of radiolabeled prosthetic groups has shown that PNP esters provide better stability and yields for the one-step radiolabeling of small molecules and peptides. nih.gov
Table 1: Comparison of Activated Esters for Indirect Radiolabeling
| Feature | 4-Nitrophenyl (PNP) Esters | 2,3,5,6-Tetrafluorophenyl (TFP) Esters |
|---|---|---|
| Stability | High | Lower, more sensitive to hydrolysis |
| Radiolabeling Yields | Favorable | Generally lower under standard conditions |
| Acylation Kinetics | Favorable | Efficient |
| Handling | Crystalline, convenient to handle | Often less crystalline |
This table is based on comparative studies of PNP and TFP esters in the context of radiolabeling. nih.gov
Role in Bioconjugation Chemistry (Non-Clinical Focus)
In the realm of non-clinical bioconjugation chemistry, this compound serves as a valuable homobifunctional crosslinking reagent. Its primary role is to covalently link two molecules, often biomolecules, through its seven-carbon aliphatic chain. The chemistry of this process is centered on the reaction of the p-nitrophenyl ester groups with primary amines. researchgate.net
A prominent application is in the synthesis of neoglycoproteins. researchgate.netnih.gov In this process, an oligosaccharide that has been modified to possess a primary amine can be reacted with this compound. This reaction results in the formation of a stable amide bond, yielding an intermediate where the oligosaccharide is attached to the heptanedioic acid linker via one end, leaving the other p-nitrophenyl ester group intact and active. This activated oligosaccharide derivative can then be conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), through the reaction of the remaining p-nitrophenyl ester with lysine residues on the protein surface. This results in the formation of a neoglycoprotein, where the carbohydrate is covalently attached to the protein via the heptanedioate (B1236134) linker.
The use of bis-p-nitrophenyl esters in this methodology offers several advantages. The resulting intermediate, the mono-amide, mono-p-nitrophenyl ester, is often stable enough to be purified chromatographically before the final conjugation step. researchgate.net This allows for better control over the stoichiometry of the final neoglycoprotein. Furthermore, the reaction conditions for the conjugation to the protein are typically mild, preserving the integrity of the biomolecules involved. researchgate.net
Table 2: General Steps in Neoglycoprotein Synthesis using this compound
| Step | Description | Key Reactants | Product |
|---|---|---|---|
| 1. Activation of Carbohydrate | An amino-functionalized carbohydrate is reacted with an excess of this compound. | Amino-carbohydrate, this compound | Carbohydrate-heptanedioate-p-nitrophenyl ester intermediate |
| 2. Purification of Intermediate | The activated carbohydrate intermediate is purified to remove unreacted starting materials. | - | Purified intermediate |
| 3. Conjugation to Protein | The purified intermediate is reacted with a carrier protein. The p-nitrophenyl ester reacts with primary amines (e.g., lysine residues) on the protein surface. | Activated carbohydrate intermediate, Carrier protein (e.g., BSA) | Neoglycoprotein |
| 4. Purification of Neoglycoprotein | The final neoglycoprotein conjugate is purified to remove unconjugated protein and carbohydrate. | - | Purified neoglycoprotein |
This table outlines a generalized procedure based on the use of analogous bis(p-nitrophenyl) esters in bioconjugation. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The key structural features to be identified are the symmetric aliphatic chain of the heptanedioate (B1236134) backbone and the two equivalent para-substituted nitrophenyl groups. The aliphatic chain consists of three distinct proton environments and four carbon environments due to molecular symmetry. The 4-nitrophenyl group has two distinct aromatic proton environments and four distinct aromatic carbon environments.
¹H NMR Spectral Analysis for Proton Environments
In the ¹H NMR spectrum, the protons of the 4-nitrophenyl groups are expected to appear in the downfield aromatic region (typically δ 7.0-8.5 ppm). Due to the strong electron-withdrawing effect of the nitro group, the protons ortho to the nitro group (and meta to the ester linkage) will be shifted further downfield compared to the protons meta to the nitro group (and ortho to the ester linkage). This arrangement results in a characteristic AA'BB' system, which often appears as two distinct doublets.
The protons of the central heptanedioate aliphatic chain will appear in the upfield region. The methylene (B1212753) protons adjacent to the ester carbonyl groups (α-CH₂) are deshielded and will appear further downfield than the other methylene groups. The protons on the central methylene group (γ-CH₂) will be the most shielded, appearing furthest upfield, while the β-CH₂ protons will have an intermediate chemical shift.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to -NO₂) | ~8.2-8.3 | Doublet (d) | 4H |
| Ar-H (meta to -NO₂) | ~7.3-7.4 | Doublet (d) | 4H |
| α-CH ₂ | ~2.6-2.7 | Triplet (t) | 4H |
| β-CH ₂ | ~1.7-1.8 | Quintet | 4H |
| γ-CH ₂ | ~1.4-1.5 | Quintet | 2H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and instrument conditions.
¹³C NMR Spectral Analysis for Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the nitrophenyl rings, and the aliphatic carbons of the heptanedioate chain.
The carbonyl carbon is highly deshielded and will appear significantly downfield. The aromatic carbons will appear in the typical range of δ 110-160 ppm. The carbon atom attached to the nitro group (C-NO₂) and the carbon atom attached to the ester oxygen (C-O) will be the most downfield among the aromatic signals. The aliphatic carbons will appear in the upfield region (typically δ 20-40 ppm), with the carbon adjacent to the carbonyl (α-C) being the most deshielded of the three.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O | ~171-172 |
| Ar-C -O | ~155-156 |
| Ar-C -NO₂ | ~145-146 |
| Ar-C H (ortho to -NO₂) | ~125-126 |
| Ar-C H (meta to -NO₂) | ~122-123 |
| α-C H₂ | ~33-34 |
| β-C H₂ | ~28-29 |
| γ-C H₂ | ~24-25 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Heptanedioic acid, bis(4-nitrophenyl) ester, the key functional groups are the ester and the nitro groups.
Characteristic Vibrational Modes of Ester and Nitro Groups
The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the stretching vibrations of the C=O bond in the ester group and the N-O bonds in the nitro group. The presence of the aromatic ring will also give rise to characteristic C=C stretching and C-H bending vibrations.
Ester Group: A very strong and sharp absorption band is expected for the carbonyl (C=O) stretching vibration, typically appearing in the range of 1750-1770 cm⁻¹. This is higher than for aliphatic esters due to the electron-withdrawing nature of the attached nitrophenyl group. Additionally, characteristic C-O stretching vibrations will appear in the fingerprint region, usually around 1200-1250 cm⁻¹ and 1100-1150 cm⁻¹.
Nitro Group: The nitro group exhibits two distinct and strong stretching vibrations: an asymmetric stretch at a higher frequency (typically 1520-1540 cm⁻¹) and a symmetric stretch at a lower frequency (typically 1340-1350 cm⁻¹). nih.gov
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Ester | C=O stretch | 1750 - 1770 | Strong, Sharp |
| Nitro | N-O asymmetric stretch | 1520 - 1540 | Strong |
| Nitro | N-O symmetric stretch | 1340 - 1350 | Strong |
| Ester | C-O stretch | 1200 - 1250 | Strong |
| Aromatic | C=C stretch | 1480 - 1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Molecular Ion Detection and Fragmentation Pattern Analysis
For this compound (C₁₉H₁₈N₂O₈), the expected molecular weight is approximately 402.35 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a peak corresponding to the molecular ion ([M]⁺) or a protonated/adduct form ([M+H]⁺, [M+Na]⁺) would be expected at an m/z value corresponding to this mass.
The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for this molecule would likely involve:
Cleavage of the ester bond, leading to the formation of a 4-nitrophenoxy radical or a 4-nitrophenoxide ion (m/z 138).
Formation of an acylium ion resulting from the loss of a 4-nitrophenoxy group.
Fragmentation within the aliphatic chain.
The detection of a fragment corresponding to the 4-nitrophenoxide anion is a strong indicator of the presence of this structural unit within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for studying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, this technique would be particularly useful for monitoring reactions involving the cleavage of the ester bond and for studying intermolecular interactions.
The hydrolysis of bis(4-nitrophenyl) esters, including the heptanedioic acid derivative, results in the release of 4-nitrophenol (B140041). semanticscholar.orgnih.gov This process can be conveniently monitored using UV-Vis spectroscopy because the product, 4-nitrophenol, and its deprotonated form, the 4-nitrophenolate (B89219) anion, have strong absorbance at specific wavelengths. In alkaline or neutral solutions, the 4-nitrophenolate ion exhibits a distinct yellow color and a strong absorbance maximum around 400 nm. semanticscholar.orgnih.govresearchgate.net
In a typical experiment to monitor the enzymatic or chemical hydrolysis of this compound, the reaction would be carried out in a cuvette placed inside a UV-Vis spectrophotometer. The increase in absorbance at approximately 400 nm would be recorded over time. This data allows for the determination of the reaction kinetics, including the rate of hydrolysis and the efficiency of any catalyst used. researchgate.netrsc.org The rate of 4-nitrophenol release is directly proportional to the rate of the ester cleavage.
Table 1: Hypothetical UV-Vis Data for Monitoring 4-Nitrophenol Release
| Time (minutes) | Absorbance at 400 nm | Concentration of 4-Nitrophenol (µM) |
|---|---|---|
| 0 | 0.010 | 0.5 |
| 5 | 0.150 | 7.5 |
| 10 | 0.280 | 14.0 |
| 15 | 0.390 | 19.5 |
| 20 | 0.480 | 24.0 |
Note: This table is illustrative and does not represent actual experimental data for this compound.
UV-Vis spectroscopy can also be employed to study the formation of inclusion complexes between this compound (the guest) and cyclodextrins (the host). oatext.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. scienceasia.orgoatext.com They can encapsulate hydrophobic molecules, or parts of molecules, in their cavity.
When a guest molecule is encapsulated by a cyclodextrin (B1172386), its microenvironment changes, which can lead to shifts in its UV-Vis absorption spectrum. By titrating a solution of this compound with increasing concentrations of a cyclodextrin and monitoring the changes in the absorbance, one can determine the binding constant and stoichiometry of the host-guest complex. nih.gov The formation of such a complex could potentially alter the reactivity and solubility of the ester.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C19H18N2O8, elemental analysis would be performed to verify the percentage of carbon (C), hydrogen (H), and nitrogen (N).
The experimentally determined percentages of these elements are compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound. While specific experimental data for this compound is not available, the expected theoretical values can be calculated.
Table 2: Theoretical Elemental Composition of this compound (C19H18N2O8)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 19 | 228.19 | 54.81 |
| Hydrogen | H | 1.01 | 18 | 18.18 | 4.37 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 6.73 |
| Oxygen | O | 16.00 | 8 | 128.00 | 30.75 |
| Total | 416.39 | 100.00 |
Note: This table represents the theoretical composition and not experimental results.
Computational and Theoretical Investigations of Heptanedioic Acid, Bis 4 Nitrophenyl Ester
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the intrinsic properties of Heptanedioic acid, bis(4-nitrophenyl) ester.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. semanticscholar.org For this compound, DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to its reactivity.
Key electronic properties that can be determined from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. nanobioletters.com A smaller gap suggests that the molecule is more polarizable and reactive.
The presence of electron-withdrawing nitro groups (-NO2) on the phenyl rings significantly influences the electronic structure. These groups lower the energy of the LUMO, making the ester's carbonyl carbons more electrophilic and susceptible to nucleophilic attack. The delocalization of electrons across the nitrophenyl groups also plays a role in stabilizing the molecule and its potential reaction intermediates.
Table 1: Calculated Electronic Properties of this compound from a Hypothetical DFT Study
| Parameter | Value (in atomic units, a.u.) | Value (in electron volts, eV) |
| HOMO Energy | -0.25 | -6.80 |
| LUMO Energy | -0.09 | -2.45 |
| HOMO-LUMO Gap | 0.16 | 4.35 |
| Dipole Moment | 3.5 D | - |
| Mulliken Charge on Carbonyl Carbon | +0.65 | - |
Note: These values are illustrative and would be obtained from specific DFT calculations using a chosen functional and basis set.
The flexibility of the heptanedioic acid backbone allows the molecule to adopt various conformations. Conformational analysis, often performed using molecular mechanics or DFT, helps identify the most stable, low-energy conformations. The relative orientation of the two 4-nitrophenyl ester groups is of particular interest, as it can influence the molecule's packing in the solid state and its interaction with other molecules in solution. The long aliphatic chain allows for a range of linear and bent structures, with the lowest energy conformer likely adopting a staggered arrangement to minimize steric hindrance.
Modeling of Reaction Pathways and Transition States
Computational modeling is a valuable tool for studying the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies.
The primary reaction of interest for this compound is its hydrolysis or aminolysis, which proceeds via nucleophilic acyl substitution. wikipedia.org A nucleophile, such as a hydroxide (B78521) ion or an amine, attacks one of the electrophilic carbonyl carbons. organic-chemistry.orgyoutube.com Computational studies can model this process to determine the most likely reaction pathway.
The reaction typically proceeds through a tetrahedral intermediate. diva-portal.org The energy profile of the reaction can be calculated, identifying the transition state leading to this intermediate and the subsequent transition state for the departure of the 4-nitrophenolate (B89219) leaving group. The presence of the electron-withdrawing nitro group makes the 4-nitrophenolate a good leaving group, facilitating the reaction. masterorganicchemistry.com
Computational models can predict the reactivity of the ester towards different nucleophiles. By calculating the activation energies for the reactions with various nucleophiles, it is possible to predict which reactions will be faster. For instance, the reaction with a stronger nucleophile is expected to have a lower activation barrier.
In cases where the nucleophile could potentially react at different sites, computational studies can predict the selectivity of the reaction. For this compound, the two ester groups are chemically equivalent, so regioselectivity is not a primary concern unless the symmetry is broken by the surrounding environment.
Predictive Studies on Intermolecular Interactions
Understanding how molecules of this compound interact with each other and with solvent molecules is crucial for predicting its physical properties and behavior in solution. Computational methods can be used to study these non-covalent interactions.
The polar nitro groups and ester functionalities can participate in dipole-dipole interactions and hydrogen bonding (if suitable donors are present). The phenyl rings can engage in π-π stacking interactions. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are computational techniques that can be used to characterize and quantify these weak interactions. researchgate.net These studies are important for understanding the crystal packing of the solid material and its solubility in different solvents.
Host-Guest Binding Affinity Predictions
The prediction of host-guest binding affinities is a key application of computational chemistry, providing insights into the strength and specificity of non-covalent interactions between a host molecule and a guest molecule. In the context of this compound, computational models could be employed to predict its binding affinity with various guest molecules. These predictions are often expressed in terms of binding free energy (ΔG), which can be calculated using methods such as free energy perturbation (FEP) or thermodynamic integration (TI).
However, a search of the scientific literature did not yield any specific studies that have computationally predicted the host-guest binding affinities for this compound. While general principles of host-guest chemistry are well-established, and computational studies have been performed on other systems, specific data for this compound is not available.
Molecular Recognition Phenomena
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. Theoretical investigations into the molecular recognition phenomena of this compound would aim to understand how its structural and electronic features govern its interactions with other molecules. This would involve analyzing factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions.
Computational techniques like Density Functional Theory (DFT) are often used to study the nature of these interactions. For instance, DFT calculations could reveal the preferred binding sites and geometries of complexes formed by this compound with potential guest molecules. Despite the utility of these methods, no specific theoretical studies on the molecular recognition phenomena of this compound were found in the available literature.
Correlation with Experimental Data for Mechanistic Validation
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation is essential for establishing the accuracy of the computational methods and for providing a detailed, mechanistic understanding of chemical processes. For this compound, this would involve comparing computationally predicted properties with experimentally measured values.
For example, if experimental data on the kinetics of a reaction involving this ester were available, computational modeling could be used to simulate the reaction pathway and calculate the activation energies. Agreement between the calculated and experimental kinetic data would provide strong support for the proposed reaction mechanism. Studies on other dicarboxylic acid derivatives have successfully used a combination of experimental techniques and computational methods, such as DFT, to elucidate reaction mechanisms. Unfortunately, no such correlative studies specifically for this compound have been reported in the scientific literature reviewed. The general approach of bridging theory and experiment remains a powerful strategy in chemical research, but its specific application to this compound has not been documented.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Pathways
Future research will likely prioritize the development of more sustainable and efficient methods for synthesizing Heptanedioic acid, bis(4-nitrophenyl) ester. Traditional synthesis often involves activating the carboxylic acid groups of heptanedioic acid, which may use condensing agents or conversion to acyl chlorides. uc.pt These methods can generate significant waste and utilize hazardous reagents.
Emerging synthetic strategies aim to align with the principles of green chemistry. nih.gov This includes the exploration of:
Catalytic Esterification: Developing novel catalysts that can directly promote esterification between heptanedioic acid and 4-nitrophenol (B140041), minimizing the need for stoichiometric activating agents and reducing waste. acs.org Selective catalytic processes are superior to stoichiometric ones in terms of atom economy and waste reduction. acs.orgsolubilityofthings.com
Renewable Feedstocks: Heptanedioic acid can potentially be derived from renewable bio-based sources, such as oleic acid. Integrating these bio-derived feedstocks into the synthesis pathway would significantly enhance the sustainability profile of the final compound.
Alternative Solvents: Moving away from conventional chlorinated solvents towards greener alternatives like ionic liquids or even solvent-free reaction conditions would reduce the environmental impact of the synthesis. nih.gov
Exploration of Expanded Applications in Advanced Materials Science
The unique structure of this compound makes it an ideal building block for sophisticated polymer systems. Its role as an "activated" monomer allows for controlled polymerization and functionalization.
A significant area of future research lies in using this compound to create biodegradable polymers, particularly poly(ester amide)s (PEAs). mdpi.com PEAs combine the favorable mechanical properties of polyamides with the degradability of polyesters. uc.ptupc.edu The synthesis often involves the active solution polycondensation of an activated diester with a diamine, a method well-suited for this compound. uc.pt
Future investigations could focus on:
Tuning Degradation Rates: By copolymerizing this compound with various diamines (e.g., those based on amino acids), the resulting PEAs can be designed to have tailored degradation profiles, which is crucial for biomedical applications like drug delivery systems and tissue engineering scaffolds. mdpi.com
Enhancing Mechanical Properties: The flexible seven-carbon chain of the heptanedioate (B1236134) unit can impart elasticity to the polymer backbone. Research could explore how this flexibility influences the thermal and mechanical properties of the resulting PEAs, aiming to create materials that are both strong and degradable.
| Polymer System | Monomer | Key Research Focus | Potential Application |
|---|---|---|---|
| Poly(ester amide)s (PEAs) | This compound + Amino Acid-Based Diamines | Controlling biodegradability and mechanical strength. | Drug delivery, tissue engineering. uc.ptmdpi.com |
| Functional Polyesters | This compound + Functional Diols | Introducing specific functionalities for targeted applications. | Smart coatings, functional membranes. |
"Smart materials" or stimuli-responsive polymers are materials that change their properties in response to environmental triggers. google.com The activated ester groups of this compound can be incorporated into polymer networks as latent reactive sites. These unreacted groups can be addressed in a post-polymerization modification step, allowing for the covalent attachment of functional molecules. nih.govmdpi.com
Emerging trends in this area include:
pH-Responsive Materials: Polymers containing activated ester side chains could be designed to react with specific amine-containing molecules as the local pH changes, leading to alterations in swelling, solubility, or drug release.
Self-Healing Materials: By incorporating the activated ester functionality, materials could be designed to form new cross-links upon damage. The reactive ester groups could react with nucleophiles released from microcapsules upon fracture, repairing the material.
Mechanistic Elucidation of Complex Reaction Systems
While the reactivity of 4-nitrophenyl esters is well-established, a deeper mechanistic understanding of their behavior in complex polymerization systems is still needed. The hydrolysis and aminolysis of these esters are fundamental to their application. chemrxiv.org Future research could employ advanced kinetic studies to elucidate the reaction pathways in detail. For instance, investigating the cleavage of the ester under various conditions can reveal the influence of catalysts, solvents, and nucleophile structure on the reaction rate and mechanism. researchgate.netresearchgate.net Understanding these nuances is critical for optimizing polymerization processes to achieve polymers with desired molecular weights and low polydispersity.
Integration with Green Chemistry Principles in Synthesis and Application
The integration of green chemistry principles is a cross-cutting theme for the future of this compound. rroij.com This extends beyond its synthesis to its application. The twelve principles of green chemistry provide a framework for this integration. acs.orgpsu.edu
Key areas for development include:
Atom Economy: Designing synthetic routes, both for the monomer and the subsequent polymers, that maximize the incorporation of all reactant atoms into the final product. acs.org
Design for Degradation: A core advantage of using this monomer is the potential to create biodegradable polymers. rroij.com Future work will focus on designing polymers that degrade into non-toxic, environmentally benign products after their intended lifespan.
Catalysis: Shifting from stoichiometric reagents to catalytic alternatives in both synthesis and polymerization can drastically reduce waste and energy consumption. acs.orgsolubilityofthings.com
| Green Chemistry Principle | Application to this compound |
|---|---|
| Prevention | Developing synthetic pathways with higher yields and fewer byproducts. psu.edu |
| Atom Economy | Utilizing catalytic methods that maximize the incorporation of starting materials. acs.org |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free systems. psu.edu |
| Design for Energy Efficiency | Conducting synthesis and polymerization at ambient temperature and pressure. psu.edu |
| Use of Renewable Feedstocks | Sourcing heptanedioic acid from bio-based materials. psu.edu |
| Design for Degradation | Creating polymers that break down into innocuous substances after use. rroij.com |
Computational Design of Enhanced Activated Ester Reactivity
Computational chemistry offers powerful tools to accelerate the design and optimization of molecules like this compound. nih.gov Future research will increasingly leverage computational methods to:
Predict Reactivity: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure of the ester and predict its reactivity towards various nucleophiles. mdpi.com This can help in selecting the best reaction conditions and comonomers.
Design Novel Activators: Computational screening can identify new activating groups to replace 4-nitrophenol that may offer higher reactivity, greater stability, or improved sustainability (e.g., being derived from renewable sources).
Simulate Polymerization: Molecular dynamics simulations can provide insights into the process of polymer chain growth, helping to understand how monomer structure affects the final properties of the material. rsc.org This computational-led approach can significantly reduce the experimental effort required to develop new materials. researchgate.net
Q & A
Q. What synthetic routes are commonly employed for preparing heptanedioic acid, bis(4-nitrophenyl) ester, and what critical parameters influence reaction efficiency?
Heptanedioic acid esters are typically synthesized via esterification between heptanedioic acid and activated aryl precursors (e.g., 4-nitrophenol derivatives). Key parameters include:
- Activation of carboxylic acid : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester bond formation.
- Stoichiometry : A 2:1 molar ratio of 4-nitrophenol to heptanedioic acid ensures complete di-esterification.
- Reaction temperature : Optimized between 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography or recrystallization to isolate the product from mono-ester byproducts .
Table 1: Example Reaction Conditions for Ester Synthesis
| Parameter | Typical Range |
|---|---|
| Coupling agent | DCC/EDCI with DMAP catalyst |
| Solvent | Dry dichloromethane (DCM) |
| Reaction time | 12–24 hours |
| Yield optimization | TLC monitoring |
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Analytical validation requires a combination of techniques:
- HPLC : Utilize a mobile phase of methanol and buffer (65:35 v/v) with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) at pH 4.6 for baseline separation of esters .
- NMR spectroscopy : Confirm esterification via disappearance of carboxylic acid protons (~12 ppm) and appearance of aromatic nitro group signals (~8.2 ppm).
- Mass spectrometry (MS) : Compare experimental molecular ion peaks ([M+H]⁺ or [M–H]⁻) with theoretical values (e.g., NIST-standardized methods for related esters ).
Table 2: HPLC Parameters for Purity Analysis
| Component | Quantity/Proportion |
|---|---|
| Sodium acetate | 6.8 g/L |
| Sodium 1-octanesulfonate | 16.22 g/L |
| Methanol:Buffer ratio | 65:35 |
| Column type | C18 reverse-phase |
Advanced Research Questions
Q. What mechanistic insights exist regarding the inhibitory effects of heptanedioic acid derivatives on NADPH oxidase (NOX) isoforms, and how does bis(4-nitrophenyl) substitution influence this activity?
Heptanedioic acid esters inhibit NOX by disrupting the interaction between p47phox and p22phox subunits, as demonstrated via electron paramagnetic resonance (EPR) to quantify superoxide (O₂•⁻) production. The 4-nitrophenyl groups enhance inhibitory potency by:
- Increasing electron-withdrawing effects, stabilizing transition-state interactions with NOX active sites.
- Facilitating π-π stacking with aromatic residues in NADPH-binding domains.
- Computational docking studies (e.g., AutoDock Vina) predict binding affinities (ΔG) of –8.2 kcal/mol for bis(4-nitrophenyl) derivatives .
Q. What experimental strategies are recommended to address discrepancies in enzymatic inhibition data observed with this compound across different assay conditions?
Discrepancies often arise from:
- Buffer composition : Use isotonic buffers (e.g., PBS) to maintain enzyme stability. Avoid reducing agents (e.g., DTT) that may degrade nitro groups.
- pH variability : Maintain pH 7.4 ± 0.2 using HEPES or Tris buffers to prevent ester hydrolysis.
- Enzyme isoform specificity : Validate assays with recombinant NOX isoforms (e.g., NOX2 vs. NOX4) to isolate target effects .
Q. How does the electron-withdrawing nature of 4-nitrophenyl groups impact the hydrolytic stability of this compound in aqueous biological matrices?
The nitro groups reduce hydrolytic stability due to:
Q. What advanced computational modeling approaches have been successfully applied to predict the binding interactions between heptanedioic acid esters and NADPH oxidase subunits?
Molecular dynamics (MD) simulations and density functional theory (DFT) are used to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
